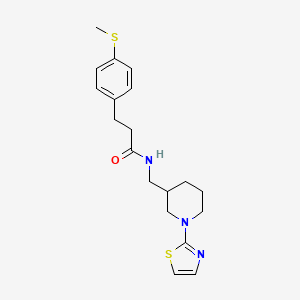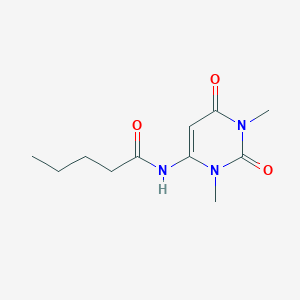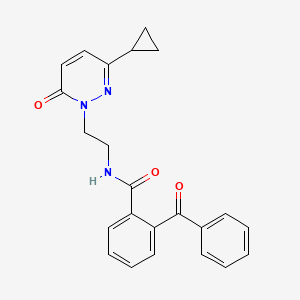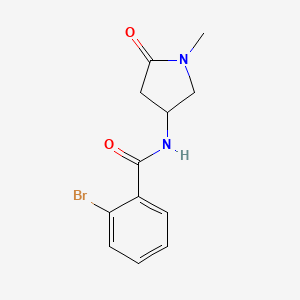
(2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed review of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the compound’s behavior in different environments .Scientific Research Applications
1. Crystallography and Molecular Structure
The study of derivatives similar to "(2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid" contributes significantly to crystallography and molecular structure understanding. For instance, research on 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid revealed insights into the chair conformation of the 1,3-dioxane ring, demonstrating how substituents influence molecular geometry and intermolecular interactions (Guo-Kai Jia et al., 2012).
2. Organic Synthesis and Catalysis
The field of organic synthesis and catalysis benefits from the study of 1,4-dioxane derivatives. Research indicates that solutions of Lewis acids in 1,4-dioxane can catalyze the hydrogenation of ketones and aldehydes under mild conditions, introducing a metal-free approach to carbonyl hydrogenation (D. J. Scott et al., 2014). Another study on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 in dioxane highlights a method for preparing functionalized aryl- and alkenyl-carboxylic acids, demonstrating the versatility of dioxane derivatives in facilitating complex organic reactions (Kazutoshi Ukai et al., 2006).
3. Material Science and Polymer Chemistry
Derivatives of 1,4-dioxane play a crucial role in the development of sustainable and degradable materials. A study on the cross-linking of epoxidized sucrose soyate with a carboxylic acid functional trimer derived from isosorbide and maleic anhydride demonstrates the potential of these derivatives in creating bio-based thermosets with desirable mechanical properties (Songqi Ma et al., 2016).
4. Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis and evaluation of 1,3-dioxane-2-carboxylic acid derivatives have led to the discovery of compounds with significant biological activities. For example, a study identified 2-methyl-c-5-[4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)butyl]-1,3-dioxane-r-2-carboxylic acid 4b as a potent and selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonist, showcasing the therapeutic potential of these derivatives (Tomiyoshi Aoki et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3S)-3-methyl-1,4-dioxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-5(6(7)8)10-3-2-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABVXWUIHLPPW-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B2676108.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)

![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)






![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2676126.png)

